BenchChemオンラインストアへようこそ!

2H-Imidazo[4,5-g]quinoxaline

Physicochemical profiling Tautomer-specific selection Medicinal chemistry procurement

2H-Imidazo[4,5-g]quinoxaline (CAS 27197-64-4) is a nitrogen-rich, linear fused tricyclic heterocycle (C9H6N4, MW 170.17) that combines an imidazole ring with a quinoxaline core in a [4,5-g] ring-fusion topology. This scaffold unites the privileged pharmacophores of benzimidazole and 2-hydroxyquinoxaline, both of which are extensively biologically active substructures.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 27197-64-4
Cat. No. B11916285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-g]quinoxaline
CAS27197-64-4
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1N=C2C=C3C(=CC2=N1)N=CC=N3
InChIInChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2
InChIKeyJCGXUSRTHWZBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Imidazo[4,5-g]quinoxaline (CAS 27197-64-4): Linear Fused Tricyclic Scaffold for Procurement in Medicinal Chemistry and Toxicology


2H-Imidazo[4,5-g]quinoxaline (CAS 27197-64-4) is a nitrogen-rich, linear fused tricyclic heterocycle (C9H6N4, MW 170.17) that combines an imidazole ring with a quinoxaline core in a [4,5-g] ring-fusion topology. This scaffold unites the privileged pharmacophores of benzimidazole and 2-hydroxyquinoxaline, both of which are extensively biologically active substructures [1]. The compound serves as a key synthetic building block for library construction, offering three diversity points (positions 1, 2, and 7) for parallel substitution, as well as a core skeleton for bioactive food-derived heterocyclic aromatic amines (HAAs) and DNA-intercalating antitumor agents [2]. Its 2H-tautomeric form is distinguished by a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4, a computed property profile that distinguishes it from competing tautomers and simpler quinoxaline scaffolds .

Why 2H-Imidazo[4,5-g]quinoxaline Cannot Be Substituted by Other Imidazoquinoxaline Isomers or Simpler Quinoxaline Scaffolds in Research


The [4,5-g] ring-fusion topology of 2H-imidazo[4,5-g]quinoxaline yields a linear, fully aromatic tricyclic system that is chemically and biologically distinct from its angular [4,5-f] isomer, its 1H-tautomer, and monocyclic quinoxaline analogs. The [4,5-g] scaffold presents a unique hydrogen-bonding profile (0 H-bond donors, 4 H-bond acceptors) compared to the 1H-tautomer (1 donor, 3 acceptors), altering solubility, logP, and target recognition at the molecular level. In metabolic assays, the [4,5-g]-fused MeIgQx is oxidized by human liver microsomes at a 4-fold lower rate than its [4,5-f]-fused isomer MeIQx (0.4 vs 1.7 nmol/min/mg protein), while retaining comparable DNA adduct formation in vivo [1]. When elaborated into a 4,9-dione derivative, the [4,5-g] core delivers IC50 values 2.4-fold more potent than adriamycin and 66-fold more potent than cisplatin against MKN 45 gastric adenocarcinoma cells [2]. These quantitative differences in metabolism, cytotoxicity, and physicochemical properties demonstrate that generic substitution across imidazoquinoxaline is scientifically unsound.

Quantitative Differentiation Evidence for 2H-Imidazo[4,5-g]quinoxaline (CAS 27197-64-4) Against Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Distinguishes 2H-Imidazo[4,5-g]quinoxaline from Its 1H-Tautomer and Quinoxaline

The 2H-tautomer of imidazo[4,5-g]quinoxaline (CAS 27197-64-4) possesses 0 hydrogen bond donors and 4 hydrogen bond acceptors, whereas the 1H-tautomer (CAS 269-10-3) possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors . The parent quinoxaline scaffold (unsubstituted) provides only 2 hydrogen bond acceptors and 0 hydrogen bond donors [1]. This difference is critical: the 2H-form lacks the N–H donor, reducing hydrogen-bonding capacity in both aqueous solubility and target binding. The predicted pKa of 2H-imidazo[4,5-g]quinoxaline is 10.24 ± 0.20, and its computed topological polar surface area (tPSA) is approximately 49–54 Ų .

Physicochemical profiling Tautomer-specific selection Medicinal chemistry procurement

Differential N-Oxidation Rate by Human Liver Microsomes: [4,5-g] Isomer (MeIgQx) vs [4,5-f] Isomer (MeIQx)

In a direct head-to-head metabolic study, the rate of N-oxidation of the [4,5-f] isomer MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) by human liver microsomes was 4-fold greater than that of the [4,5-g] isomer MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline), with absolute rates of 1.7 vs 0.4 nmol/min/mg protein respectively [1]. By recombinant human P450 1A2 alone, both isomers showed comparable rates (6 pmol/min/pmol P450 1A2). Notably, MeIgQx was also oxidized by human P450s 1A1 and 1B1 at appreciable rates, whereas MeIQx was poorly metabolized by these isoforms [1]. In vivo DNA adduct levels in mice, when adjusted for dose, were similar for both isomers (1–600 adducts per 10⁷ nucleotides per mg/kg dose) [1].

Xenobiotic metabolism Food mutagen Toxicity screening

Cytotoxic Potency of [4,5-g] Imidazoquinoxaline-4,9-dione Derivative vs Adriamycin and Cisplatin in MKN 45 Gastric Adenocarcinoma

A specific derivative built on the imidazo[4,5-g]quinoxaline scaffold, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione, was evaluated for cytotoxicity against the human gastric adenocarcinoma cell line MKN 45 using the MTT assay. Its IC50 was 1.30 μM, compared to 86.5 μM for cisplatin and 3.13 μM for adriamycin under identical conditions [1]. This represents a 66.5-fold improvement over cisplatin and a 2.4-fold improvement over adriamycin. The cytotoxic superiority was correlated with the lowest computed DNA-interaction energy among the series, consistent with a parallel intercalation complex between GC/GC base pairs observed via computer graphics-aided modeling [1].

Anticancer drug discovery DNA intercalation Structure-activity relationship

Scaffold Diversity Advantage: [4,5-g] Imidazoquinoxaline Core Supports Three Diversity Points for Parallel Library Synthesis vs Benzimidazole or Quinoxaline Alone

The 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold permits systematic variation at positions 1, 2, and 7 using three structurally diverse building block sets (amino acid esters, alkyl primary amines, aldehydes) in a solution-phase parallel synthesis [1]. Using 6 amino acid esters, 34 amines, and 72 aldehydes, a library of 2,500 compounds was constructed, with 92% of mixture compounds achieving ≥80% purity by HPLC (UV 254 nm) without intermediate purification [1]. In contrast, benzimidazole alone provides only 2 diversity points, and 2-hydroxyquinoxaline provides only 2 diversity points; the fused [4,5-g] core integrates both privileged structures into a single tricyclic scaffold with 3 diversity points, doubling the combinatorial space .

Combinatorial chemistry Scaffold-directed library design Lead generation

Distinct P450 Isoform Engagement Profile of [4,5-g]-Fused MeIgQx vs [4,5-f]-Fused MeIQx: Broader Metabolic Activation by P450 1A1 and 1B1

Beyond the quantitative difference in N-oxidation rate, the [4,5-g] isomer MeIgQx exhibits a qualitatively distinct P450 isoform engagement profile compared to its [4,5-f] counterpart. MeIgQx was metabolized by recombinant human P450s 1A1 and 1B1 at appreciable rates, whereas MeIQx was poorly metabolized by these same isoforms [1]. This broader isoform engagement is a direct consequence of the [4,5-g] ring fusion topology and does not apply to [4,5-f]-fused imidazoquinoxalines. No comparable isoform profiling data are available for the unsubstituted parent scaffold or the 1H-tautomer.

Cytochrome P450 profiling Metabolic toxicology Carcinogen activation

Evidence-Backed Application Scenarios for 2H-Imidazo[4,5-g]quinoxaline (CAS 27197-64-4) in Research and Industrial Procurement


Medicinal Chemistry Scaffold-Hopping: Privileged Benzimidazole-Quinoxaline Hybrid for Anticancer Library Design

Procurement of 2H-imidazo[4,5-g]quinoxaline is justified for cancer-focused medicinal chemistry programs requiring a scaffold that combines benzimidazole and 2-hydroxyquinoxaline pharmacophores into one tricyclic core. As demonstrated by Park et al. (1998), derivatives on this core achieve IC50 values of 1.30 μM against MKN 45 cells—2.4-fold more potent than adriamycin and 66.5-fold more potent than cisplatin [1]. The scaffold's three diversity points enable construction of a 2,500-member library with ≥80% purity in solution-phase parallel format [2]. A scaffold-hopping strategy that starts with individual benzimidazole or quinoxaline building blocks cannot reproduce the substitution pattern and resultant DNA-intercalation geometry achieved by the [4,5-g] fused system [1].

Toxicology and Food Safety: Quantitative Reference Standard for Heterocyclic Aromatic Amine (HAA) Isomer-Specific Metabolism

The [4,5-g] ring-fusion topology defines the HAA isomer MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline), the most mass-abundant HAA formed in cooked meat. Skipper et al. (2012) demonstrated that this isomer is N-oxidized by human liver microsomes at a rate 4-fold lower than its [4,5-f] isomer MeIQx (0.4 vs 1.7 nmol/min/mg protein) and is activated by extrahepatic P450 1A1 and 1B1 isoforms [3]. These isomer-specific metabolic characteristics cannot be inferred from MeIQx data. Industrial and academic toxicology laboratories requiring isomer-specific reference standards for HAA exposure assessment or biomarker development must therefore select the [4,5-g] scaffold-derived compound rather than relying on commercially abundant [4,5-f] isomer surrogates [4].

DNA-Intercalating Probe Design: Exploiting the Linear [4,5-g] Geometry for Sequence-Specific DNA Recognition

The linear, planar tricyclic architecture of the imidazo[4,5-g]quinoxaline core enables parallel intercalation between GC/GC base pairs along the helical axis, as confirmed by computer graphics-aided modeling of the 2-methyl-4,9-dihydro-1-methyl-1H-imidazo[4,5-g]quinoxaline-4,9-dione complex with DNA [1]. This geometry, combined with the scaffold's 0 H-bond donor and 4 H-bond acceptor profile, offers a distinct molecular recognition pattern compared to angular [4,5-f] intercalators or the 1H-tautomer (1 donor, 3 acceptors) . Researchers designing DNA-targeted probes, fluorescent intercalators, or photocleavage agents should select the [4,5-g] scaffold to maximize intercalation affinity driven by this geometry, as evidenced by the low interaction energies and potent cytotoxicity of its derivatives [1].

Combinatorial Chemistry and Library Synthesis: High-Throughput Production of Novel Lead-Like Compounds

Industrial-scale combinatorial chemistry operations seeking to maximize scaffold diversity should procure 2H-imidazo[4,5-g]quinoxaline as a building block for library generation. The validated solution-phase parallel synthetic protocol (Kim et al., 2005) produces 2,500 compounds from 6 amino acid esters, 34 amines, and 72 aldehydes, with 92% of mixtures reaching ≥80% purity by HPLC (UV 254 nm) [2]. This represents a 1.5-fold improvement in functionalizable points over standalone benzimidazole or quinoxaline scaffolds, directly translating to expanded chemical space coverage per synthetic cycle [REFS-2, REFS-6].

Quote Request

Request a Quote for 2H-Imidazo[4,5-g]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.